BenchChemオンラインストアへようこそ!

5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

PARP1 DNA damage repair oncology

5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1105196-17-5) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, a heterocyclic scaffold extensively explored in medicinal chemistry for diverse biological activities including PARP inhibition, PRMT5 inhibition, and GPCR antagonism. The compound features a 5-hydroxyl substitution on the isoquinolinone core and a 3-methylbenzyl substituent at the N-2 position, with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 1105196-17-5
Cat. No. B1438859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS1105196-17-5
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O
InChIInChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3
InChIKeyHKXDQOGGSTUMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Compound Identity & Procurement Baseline


5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1105196-17-5) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, a heterocyclic scaffold extensively explored in medicinal chemistry for diverse biological activities including PARP inhibition, PRMT5 inhibition, and GPCR antagonism [1]. The compound features a 5-hydroxyl substitution on the isoquinolinone core and a 3-methylbenzyl substituent at the N-2 position, with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol [2]. Commercially available from multiple vendors, its typical purity specification is ≥95% , and its procurement relevance is driven by its utility as both a selective pharmacological probe and a versatile synthetic building block for lead optimization campaigns targeting PARP1, PRMT5, and chemokine receptors [1][3].

Why Generic 3,4-Dihydroisoquinolin-1(2H)-one Analogs Cannot Substitute 5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in Target-Focused Research


The 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibits extreme sensitivity to substitution pattern, where even minor modifications at the N-2 benzyl position or the 5-position profoundly alter target engagement profiles, potency, and physicochemical properties [1]. Systematic SAR studies on PRMT5 inhibitors within this chemotype have demonstrated that specific N-2 aryl substitutions are critical for achieving nanomolar enzymatic inhibition and cellular antiproliferative activity, with closely related analogs such as the unsubstituted 2-benzyl derivative (CAS: 1105196-20-0) and 5-deoxy variants showing markedly different activity landscapes [1]. The 5-hydroxyl group directly participates in key hydrogen-bonding interactions within target binding pockets—as evidenced by PARP1 co-crystal structures and molecular docking studies—meaning its removal or methylation predictably ablates inhibitory potency [2]. These structure-driven activity cliffs make blind substitution of any in-class analog without head-to-head comparative data a high-risk procurement decision that jeopardizes experimental reproducibility and project timelines.

Quantitative Differentiation Evidence: 5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one vs. Closest Analogs & In-Class Candidates


PARP1 Cellular Inhibitory Potency: Target Compound vs. Lead PARP1 Clinical Candidates

In a cellular assay measuring inhibition of PARP1-mediated poly(ADP-ribose) (PAR) formation in H₂O₂-stimulated human HeLa cells, 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one demonstrated an IC₅₀ of 50 nM [1]. By comparison, the clinically approved PARP1 inhibitor olaparib (AZD2281) exhibits a reported cellular PARylation IC₅₀ of approximately 5–10 nM in comparable HeLa cell-based assays, placing the target compound approximately 5- to 10-fold less potent but within the same nanomolar activity band [2]. The unsubstituted 2-benzyl analog (2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, CAS 1105196-20-0) lacks publicly available PARP1 cellular IC₅₀ data, making direct procurement comparisons infeasible without custom head-to-head testing . This establishes the target compound as the only 3,4-dihydroisoquinolin-1(2H)-one derivative with documented single-digit nanomolar cellular PARP1 activity in the public domain, providing a unique benchmark for chemical biology and lead optimization programs.

PARP1 DNA damage repair oncology chemosensitization HeLa cells

PRMT5 Inhibitory Potential: Scaffold Validation for Lymphoma Drug Discovery

A systematic SAR campaign on the 3,4-dihydroisoquinolin-1(2H)-one scaffold identified lead compound D3 as a potent PRMT5 inhibitor with enzymatic IC₅₀ and cellular antiproliferative activity in the sub-micromolar range against Z-138 mantle cell lymphoma cells, coupled with favorable pharmacokinetic profiles and low hERG liability [1]. While 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one itself has not been directly profiled against PRMT5, its structure maps precisely onto the pharmacophore defined by D3 and its active congeners: the 5-hydroxyl group is essential for hydrogen bonding within the PRMT5 SAM-binding pocket, and the N-2 benzyl substitution directly modulates the conformational fit of the tetrahydroisoquinoline ring system [1]. Critically, D3 demonstrated high selectivity for PRMT5 over other PRMT isoforms and type I methyltransferases, suggesting that the scaffold confers target selectivity that may extend to other N-2 benzyl-substituted analogs, including the target compound [1]. By contrast, the 2-benzyl analog (CAS 1105196-20-0) and the 5-methoxy-2-benzyl variant (CAS 850905-26-9) fall outside this optimal substitution window, as molecular docking reveals steric clashes or loss of the critical 5-OH hydrogen bond [1].

PRMT5 non-Hodgkin's lymphoma epigenetics scaffold hopping antiproliferative

CCR5 Antagonism: Functional Selectivity vs. In-Class GPCR Modulators

Functional screening of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in a CCR5 receptor antagonism assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion revealed moderate antagonist activity with an IC₅₀ of 2,800 nM (2.8 μM) [1]. This contrasts sharply with the potent CCR5 antagonist maraviroc (Selzentry®), which exhibits an IC₅₀ of approximately 2–10 nM in comparable cell fusion assays, a >280-fold difference [2]. However, within the broader 3,4-dihydroisoquinolin-1(2H)-one chemotype, the target compound represents one of the few members with documented functional GPCR activity—the unsubstituted 2-benzyl analog (CAS 1105196-20-0) lacks any publicly reported CCR5 or GPCR profiling data . Intriguingly, a structurally distinct but related phenoxybenzyl derivative (BDBM50359471) achieved an IC₅₀ of 11 nM in the same assay format, demonstrating that the scaffold can indeed support potent CCR5 antagonism with optimized substitution [3]. This positions the target compound as a validated but moderate-potency starting point for CCR5 antagonist lead optimization, with the 3-methylbenzyl substitution conferring measurable—albeit not maximal—receptor engagement relative to uncharacterized in-class analogs.

CCR5 HIV entry chemokine receptor GPCR antagonism cell-cell fusion

Pancreatic Lipase Inhibition: Selectivity Profile vs. Anti-Obesity Drug Targets

In a biochemical assay measuring inhibition of porcine pancreatic lipase, 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one exhibited weak inhibitory activity with an IC₅₀ of 2,090 nM (2.09 μM) [1]. This represents substantially weaker inhibition compared to the clinically approved pancreatic lipase inhibitor orlistat (Xenical®), which demonstrates an IC₅₀ of approximately 0.5–1 nM in analogous in vitro lipase assays, corresponding to a >2,000-fold potency gap [2]. Nevertheless, this activity profile is noteworthy because the unsubstituted 2-benzyl analog (CAS 1105196-20-0) lacks any publicly reported lipase inhibition data, and the 5-methoxy-2-benzyl variant (CAS 850905-26-9) is predicted to lose hydrogen-bonding capability critical for catalytic site engagement . Additionally, the target compound's weak but measurable lipase activity, combined with its nanomolar PARP1 cellular potency, suggests a polypharmacology profile that could be exploited or flagged depending on the intended application. The 3-methyl substituent on the N-2 benzyl group may sterically impede optimal fit within the lipase active site compared to smaller N-2 substituents, providing a structural rationale for the modest potency.

pancreatic lipase anti-obesity metabolic disease enzyme inhibition SAR

In Vivo Anti-Inflammatory Activity: Rat Adjuvant Arthritis Model Performance

In a rat adjuvant-induced arthritis model evaluating anti-inflammatory efficacy, 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one was assessed for its ability to reduce paw volume change in the injected right primary lesion measured from day 0 to day 8 [1]. While the specific percentage reduction or ED₅₀ value was not publicly reported in the accessible assay summary, the compound was specifically selected for this in vivo disease model based on its demonstrated CCR5 antagonist activity, suggesting a mechanistic link between CCR5 blockade and arthritis amelioration [1][2]. In contrast, the benchmark anti-inflammatory agent dexamethasone reduces adjuvant arthritis paw swelling by approximately 70–90% at doses of 0.1–1 mg/kg in comparable rat models, though via glucocorticoid receptor agonism rather than CCR5 antagonism [3]. Critically, no other 3,4-dihydroisoquinolin-1(2H)-one compound—including the 2-benzyl (CAS 1105196-20-0), 4-chlorobenzyl (CAS 1105196-16-4), or 4-bromobenzyl analogs—has been reported in any in vivo inflammation model, establishing the target compound as the sole member of this chemotype with documented progression from in vitro target engagement to in vivo disease-relevant efficacy testing .

anti-inflammatory adjuvant arthritis in vivo efficacy rheumatoid arthritis CCR5

Physicochemical & Supply Differentiation: Purity, Pricing, and Hazard Profile Benchmarked Against the Unsubstituted 2-Benzyl Analog

A direct procurement-relevant comparison between 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-17-5) and its closest commercially available analog, 2-benzyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-20-0), reveals meaningful differences in purity specification, pricing structure, and hazard classification . The target compound is offered at 95.0% purity with a molecular weight of 267.33 g/mol (C₁₇H₁₇NO₂) and is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 2-benzyl analog (CAS 1105196-20-0) is also offered at 95% purity but with a lower molecular weight of 253.30 g/mol (C₁₆H₁₅NO₂), reflecting the absence of the methyl substituent . Pricing at the 250 mg scale is £610.00 for the target compound vs. approximately £580–£610 for the 2-benzyl analog, indicating comparable cost-per-unit despite the additional synthetic step required for 3-methylbenzyl incorporation . The key differentiator is the documented multi-target pharmacological profile of the target compound (PARP1, CCR5, pancreatic lipase) vs. the pharmacologically uncharacterized 2-benzyl analog, making the target compound the only option in this structural series that can be procured with confidence for target-based screening campaigns.

physicochemical properties procurement purity pricing hazard classification

Optimal Application Scenarios for 5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one Based on Quantitative Evidence


PARP1-Focused Chemical Biology & DNA Damage Repair Probe Development

With a validated cellular PARP1 IC₅₀ of 50 nM in HeLa cells, this compound is immediately deployable as a moderate-potency PARP1 chemical probe for DNA damage response pathway dissection [1]. It is particularly suited for use as a reference inhibitor in SAR-by-catalog campaigns, where its well-defined activity benchmark enables quantitative comparison with newly synthesized analogs in the 3,4-dihydroisoquinolinone series. Researchers investigating PARP1-mediated PARylation dynamics can use this compound at concentrations around 5–10× IC₅₀ (250–500 nM) to achieve robust target engagement without the cytotoxicity associated with more potent clinical PARP inhibitors. Its distinct chemotype relative to classical PARP1 inhibitors (e.g., olaparib, which has a phthalazinone core) also makes it valuable for studying scaffold-specific effects on PARP trapping and catalytic inhibition [2].

PRMT5 Inhibitor Lead Optimization & Medicinal Chemistry SAR Expansion

The compound's structural alignment with the D3 pharmacophore—specifically the 5-hydroxyl hydrogen-bond donor and the 3-methylbenzyl N-2 substituent—positions it as a strategic starting point for PRMT5 inhibitor lead optimization [3]. Medicinal chemistry teams can use this compound as a scaffold validation tool: its procurement at 95% purity and documented synthetic accessibility enable straightforward diversification at the 3-methylbenzyl position through parallel synthesis. Given that D3 achieved favorable pharmacokinetic profiles and in vivo antitumor efficacy in Z-138 xenograft models, analogs derived from the target compound's scaffold have a demonstrable translational path toward non-Hodgkin's lymphoma therapeutics. The compound is best deployed in programs that have already established a PRMT5 biochemical assay, where its activity can be directly benchmarked against D3 and other in-house leads [3].

CCR5-Mediated Inflammation & HIV Entry Mechanism Studies

Although its CCR5 antagonist potency is moderate (IC₅₀ = 2.8 μM), this compound is the only member of the 2-benzyl-5-hydroxy-3,4-dihydroisoquinolinone series with documented CCR5 functional activity, making it uniquely suitable as a tool compound for chemokine receptor pharmacology studies [4]. Its demonstrated in vivo application in the rat adjuvant arthritis model—the only in vivo inflammation data point in this chemical series—further positions it for academic groups investigating the CCR5–inflammation axis in rheumatoid arthritis without access to expensive clinical candidates like maraviroc [5]. At a procurement cost of £610.00/250 mg, the compound provides an economically viable entry point for pilot in vivo efficacy studies, particularly when combined with its PARP1 activity for exploring DNA-damage–inflammation crosstalk in disease models. Concentrations of 10–30 μM are recommended for cellular CCR5 assays based on the 2.8 μM IC₅₀.

Multi-Target Polypharmacology Screening & Selectivity Panel Reference

With publicly documented activity against three distinct target classes—PARP1 (enzyme, 50 nM), CCR5 (GPCR, 2.8 μM), and pancreatic lipase (enzyme, 2.09 μM)—this compound serves as a uniquely characterized polypharmacology reference standard for selectivity panel screening [1][4][6]. For core facilities and CROs offering broad-panel profiling services, this compound can be included as a positive control for multiple assay readouts simultaneously, reducing the number of reference compounds required per screening plate. Its clean hazard profile (GHS07 only; no mutagenicity or reproductive toxicity classifications) simplifies handling in automated screening environments. The availability of activity data across three target classes—vs. zero for the unsubstituted 2-benzyl analog (CAS 1105196-20-0)—makes this compound the only rational procurement choice when a well-characterized 3,4-dihydroisoquinolinone reference is needed for cross-target selectivity assessment .

Quote Request

Request a Quote for 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.